![molecular formula C13H9NO4 B592018 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 1242339-65-6](/img/structure/B592018.png)

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

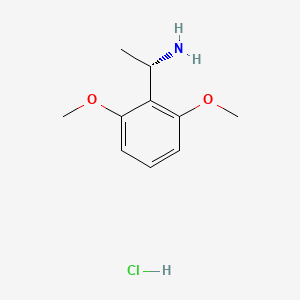

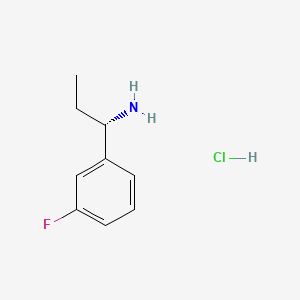

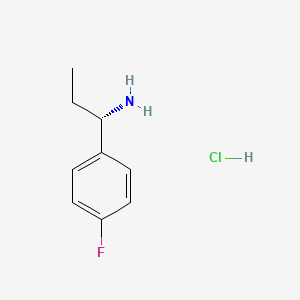

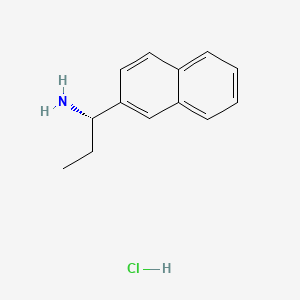

“5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid” is a chemical compound with the molecular formula C13H9NO4 . It is a compound that has been studied for various applications, including its potential use in the development of new pharmaceuticals .

Synthesis Analysis

A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and spectrally characterized . The antibacterial activity of these novel candidates has been screened using the agar diffusion test .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzo[d][1,3]dioxol-5-yl group attached to the 5-position of a picolinic acid molecule . The exact mass of the molecule is 243.05315777 g/mol .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 243.21 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 68.6 Ų .

Aplicaciones Científicas De Investigación

Crystal Engineering and Photocatalytic Activity

The novel tricarboxylic acid block 5-(3,4-Dicarboxylphenyl)picolinic acid (H3dppa), which shares structural features with 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid, has been applied in the hydrothermal assembly of new coordination compounds with Mn, Ni, Cu, and Zn. These compounds exhibit diverse structural types and have been characterized by various methods, including IR spectroscopy, thermogravimetric analysis, and X-ray diffraction. Their magnetic properties were studied, revealing antiferromagnetic and ferromagnetic interactions. Additionally, their photocatalytic activity was evaluated for the degradation of methylene blue, showing that the nickel(II) coordination polymer is the most active catalyst, correlating well with their band gap energies determined by the UV-diffuse reflectance method (Gu et al., 2017).

Synthesis and Antioxidant Activity

Diselenides synthesized from -haloketones, -picoline alkenes, and various secondary amines, including derivatives of this compound, showed reasonable antioxidant activity upon screening against 1,1-diphenyl-2-picryl-hydrazyl (DPPH). These compounds were characterized by spectral data, indicating their potential in antioxidant applications (Narajji et al., 2008).

Molecular Ruthenium Catalysts for Water Oxidation

Mononuclear Ru complexes with anionic ligands, including structures similar to this compound, have been synthesized and characterized. These catalysts demonstrated high activities and stabilities in water oxidation, with a high turnover number and frequency. The formation mechanism involved water nucleophilic attack, and an active catalytic intermediate, RuIV-OH, was detected, highlighting the efficiency of these complexes in catalytic water oxidation (Lu et al., 2016).

Fluorescent and Electrochromic Properties

A monomer and corresponding polymer based on 5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine were synthesized, showing high redox activity and fluorescence quantum yields. These compounds exhibit moderate transmittance with good stability in the visible and near-IR region, indicating their potential in fluorescent and electrochromic applications (Baoyang et al., 2016).

Coordination Polymers with Antimicrobial Activity

Mixed-ligand coordination polymers assembled in the aqueous medium using 5-(3,4-Dicarboxylphenyl)picolinic acid, related to this compound, demonstrated antiferromagnetic coupling and a protective effect on purulent meningitis by inhibiting the growth of E. coli in infected mice (Zhao et al., 2020).

Safety and Hazards

Direcciones Futuras

The future directions for research on “5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid” could include further exploration of its potential applications in pharmaceutical development . Additionally, more research is needed to fully understand its mechanism of action and to explore its potential use in other applications.

Mecanismo De Acción

Target of Action

It has been found to exhibit potent growth inhibition properties against various human cancer cell lines , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes that result in growth inhibition

Biochemical Pathways

Given its observed antitumor activity , it is plausible that the compound affects pathways related to cell proliferation, survival, and apoptosis

Result of Action

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid has been found to exhibit potent growth inhibition properties against various human cancer cell lines . Some compounds showed IC50 values generally below 5 μM against the three human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell proliferation and potentially the induction of cell death.

Análisis Bioquímico

Cellular Effects

Some studies suggest that it may have antitumor activities against HeLa, A549, and MCF-7 cell lines . It appears to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-3-1-9(6-14-10)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNYEVLXUVJXME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679311 |

Source

|

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242339-65-6 |

Source

|

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.